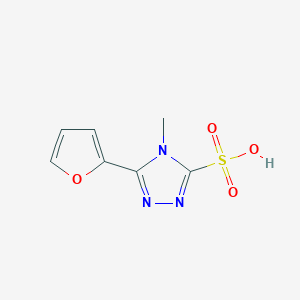![molecular formula C29H28N2O2 B11048358 (4Z)-4-[(1-benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-yl)methylene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B11048358.png)
(4Z)-4-[(1-benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-yl)methylene]-2-phenyl-1,3-oxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4Z)-4-[(1-benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-yl)methylene]-2-phenyl-1,3-oxazol-5(4H)-one is a complex organic compound with a unique structure that combines elements of quinoline, oxazole, and phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[(1-benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-yl)methylene]-2-phenyl-1,3-oxazol-5(4H)-one typically involves multi-step organic reactions. One common method includes the condensation of 1-benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline with an appropriate aldehyde to form the intermediate, which is then cyclized with a phenyl-substituted oxazole precursor under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and solvent selection to ensure efficient synthesis on a larger scale .
Analyse Chemischer Reaktionen
Types of Reactions
(4Z)-4-[(1-benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-yl)methylene]-2-phenyl-1,3-oxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a more saturated compound .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate .
Biology
In biological research, (4Z)-4-[(1-benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-yl)methylene]-2-phenyl-1,3-oxazol-5(4H)-one is investigated for its potential biological activity, including antimicrobial and anticancer properties .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its unique structure may interact with specific biological targets, making it a candidate for drug development .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength .
Wirkmechanismus
The mechanism of action of (4Z)-4-[(1-benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-yl)methylene]-2-phenyl-1,3-oxazol-5(4H)-one involves its interaction with molecular targets in biological systems. This interaction can modulate specific pathways, leading to the desired biological effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes .
Eigenschaften
Molekularformel |
C29H28N2O2 |
|---|---|
Molekulargewicht |
436.5 g/mol |
IUPAC-Name |
(4Z)-4-[(1-benzyl-2,2,4-trimethyl-3,4-dihydroquinolin-6-yl)methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C29H28N2O2/c1-20-18-29(2,3)31(19-21-10-6-4-7-11-21)26-15-14-22(16-24(20)26)17-25-28(32)33-27(30-25)23-12-8-5-9-13-23/h4-17,20H,18-19H2,1-3H3/b25-17- |
InChI-Schlüssel |
ZJJXQLCFUKZGPK-UQQQWYQISA-N |
Isomerische SMILES |
CC1CC(N(C2=C1C=C(C=C2)/C=C\3/C(=O)OC(=N3)C4=CC=CC=C4)CC5=CC=CC=C5)(C)C |
Kanonische SMILES |
CC1CC(N(C2=C1C=C(C=C2)C=C3C(=O)OC(=N3)C4=CC=CC=C4)CC5=CC=CC=C5)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(4-chlorophenyl)sulfonyl]-1-[2-(cyclohex-1-en-1-yl)ethyl]-4,5-dimethyl-1H-pyrrol-2-amine](/img/structure/B11048289.png)
![2-Isopropyl-4-nitronaphtho[2,1-D][1,3]oxazol-5-OL](/img/structure/B11048292.png)
![5-Methyl-4-(trifluoromethyl)-1,4-dihydropyrido[4,3-d]pyrimidin-4-ol](/img/structure/B11048307.png)
![3-([(3-Chlorophenyl)amino]methyl)-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B11048317.png)
![methyl 4-[1-(3-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridin-7-yl]benzoate](/img/structure/B11048319.png)
![1-[(4-Chloroanilino)methyl]-4-(4-fluorophenyl)-N~3~-(2-methylphenyl)-5,6,7,8-tetrahydro-2,2A,8A-triazacyclopenta[CD]azulene-3-carbothioamide](/img/structure/B11048322.png)
![[1-(3,4-Dimethoxyphenyl)-2-hydroxyethylidene]propanedinitrile](/img/structure/B11048325.png)
![2-amino-7-(4-hydroxyphenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11048329.png)
![6-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11048332.png)
![1-Ethanone, 1-(3,4-dimethoxyphenyl)-2-[[1-(phenylmethyl)-1H-1,2,3,4-tetrazol-5-yl]thio]-](/img/structure/B11048335.png)
![1'-(5-bromopyridin-2-yl)-7',7'-dimethyl-2,5'-dioxo-2'-(1H-pyrrol-1-yl)-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11048336.png)
![1-Ethanone, 1-[5-acetyl-6-[4-(difluoromethoxy)phenyl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]-](/img/structure/B11048343.png)
![2-{2-[4-(3,5-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]ethyl}phthalazin-1(2H)-one](/img/structure/B11048344.png)